molecular formula C14H16N2O3 B8559760 N-Acetyl-2-methyltryptophan CAS No. 60587-01-1

N-Acetyl-2-methyltryptophan

Cat. No. B8559760
M. Wt: 260.29 g/mol
InChI Key: VXPVVVOPIDJJSM-UHFFFAOYSA-N
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Patent
US05646301

Procedure details

Nα -Acetyl-2-methyl-D,L-tryptophan [Y. Yabe et al. Chem. Pharm. Bull. 27(8) 1907-1911 (1979)] 1.3 g (5 mmol), was suspended in 50 ml of water and dissolved by adding concentrated ammonium hydroxide to a pH of 7.5. 5 mg of acylase (from porcine kidney, Sigma Grade III lyophilized) was added and the mixture kept at 40° C. for 24 hours. The insoluble material was separated by filtration and the filtrate was lyophilized to dryness. The residue was dissolved in the upper phase (10 ml) of n-BuOH-AcOH-H2O (16:1:20) and chromatographed on a 3.5 × 50 cm column of Sephadex G-25 (Pharmacia, Fluka) collecting 10 ml fractions. The less polar fractions (N° 16-25) were pooled to give mainly undigested Nα -acetyl-2-methyl-D-tryptophan which, without purification, was hydrolized under N2 with a solution of 1 g KOH in 25 ml of water at 100° F. for 24 hours. Acetic acid (2 ml) and water (10 ml) were added to the hot solution and placed in the refrigerator for 12 hours. The crude resulting 2-methyl-D-tryptophan was filtered, washed and dried and recrystallized from hot water (charcoal) to yield the title compound, m.p. 244°-246°, [α]D20 +18.6, [c0.26(H2O)].
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:17]([OH:19])=[O:18])[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[CH3:16])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([NH:4][C@@H:5]([C:17]([OH:19])=[O:18])[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[CH3:16])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)NC(CC1=C(NC2=CC=CC=C12)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The insoluble material was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in the upper phase (10 ml) of n-BuOH-AcOH-H2O (16:1:20)
CUSTOM
Type
CUSTOM
Details
chromatographed on a 3.5 × 50 cm column of Sephadex
CUSTOM
Type
CUSTOM
Details
(Pharmacia, Fluka) collecting 10 ml fractions

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)N[C@H](CC1=C(NC2=CC=CC=C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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